molecular formula C20H21N3O B5128134 (3-anilinopiperidin-1-yl)-(1H-indol-5-yl)methanone

(3-anilinopiperidin-1-yl)-(1H-indol-5-yl)methanone

Cat. No.: B5128134
M. Wt: 319.4 g/mol
InChI Key: INUHXBMXNILNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-anilinopiperidin-1-yl)-(1H-indol-5-yl)methanone is an organic compound that features a piperidine ring substituted with an aniline group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-anilinopiperidin-1-yl)-(1H-indol-5-yl)methanone typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the aniline group: This step often involves the reaction of the piperidine derivative with aniline under conditions that facilitate nucleophilic substitution.

    Attachment of the indole moiety: The final step involves coupling the piperidine-aniline intermediate with an indole derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-anilinopiperidin-1-yl)-(1H-indol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline and indole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the piperidine and indole rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Substituted derivatives with various functional groups attached to the aniline or indole rings.

Scientific Research Applications

(3-anilinopiperidin-1-yl)-(1H-indol-5-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-anilinopiperidin-1-yl)-(1H-indol-5-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-anilinopiperidin-1-yl)-(1H-indol-3-yl)methanone: Similar structure but with the indole moiety attached at a different position.

    (3-anilinopiperidin-1-yl)-(1H-indol-2-yl)methanone: Another positional isomer with different biological activity.

Uniqueness

(3-anilinopiperidin-1-yl)-(1H-indol-5-yl)methanone is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to its isomers and analogs.

Properties

IUPAC Name

(3-anilinopiperidin-1-yl)-(1H-indol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c24-20(16-8-9-19-15(13-16)10-11-21-19)23-12-4-7-18(14-23)22-17-5-2-1-3-6-17/h1-3,5-6,8-11,13,18,21-22H,4,7,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUHXBMXNILNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)NC=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.